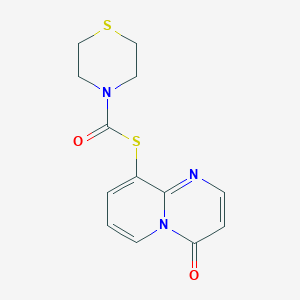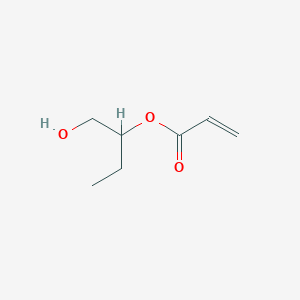
2-Propenoic acid, 1-(hydroxymethyl)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 1-(hydroxymethyl)propyl ester, also known as hydroxypropyl methacrylate (HPMA), is a monomer used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. HPMA has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.
作用机制
The mechanism of action of HPMA-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, HPMA-based hydrogels can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Biochemical and Physiological Effects:
HPMA has been shown to have low toxicity and biocompatibility in various in vitro and in vivo studies. HPMA-based polymers have been found to have minimal immunogenicity and can be degraded and eliminated from the body through various mechanisms, such as hydrolysis and enzymatic degradation.
实验室实验的优点和局限性
The advantages of using HPMA-based polymers in lab experiments include their versatility, biocompatibility, and ability to encapsulate a wide range of drugs and molecules. However, the limitations include the potential for batch-to-batch variability in the synthesis of HPMA and the need for specialized equipment and expertise for their preparation and characterization.
未来方向
There are several future directions for the use of HPMA-based polymers in biomedical applications. One potential direction is the development of HPMA-based nanocarriers for gene therapy, which can deliver nucleic acids to target cells and tissues. Another direction is the use of HPMA-based hydrogels for the regeneration of complex tissues, such as the liver and pancreas. Additionally, the use of HPMA-based polymers in combination with other materials, such as nanoparticles and graphene, is an area of active research.
合成方法
HPMA can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting HPMA product can be purified through distillation or chromatography.
科学研究应用
HPMA has been extensively studied for its biomedical applications, particularly in drug delivery and tissue engineering. HPMA-based polymers have been used to encapsulate various drugs, such as anticancer agents, antibiotics, and anti-inflammatory agents, to improve their pharmacokinetic properties and reduce their toxicity. Additionally, HPMA-based hydrogels have been developed for tissue engineering applications, such as wound healing and cartilage regeneration.
属性
CAS 编号 |
121733-80-0 |
|---|---|
产品名称 |
2-Propenoic acid, 1-(hydroxymethyl)propyl ester |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
1-hydroxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |
InChI 键 |
QQIFWCIRQPKKAH-UHFFFAOYSA-N |
SMILES |
CCC(CO)OC(=O)C=C |
规范 SMILES |
CCC(CO)OC(=O)C=C |
其他 CAS 编号 |
121733-80-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



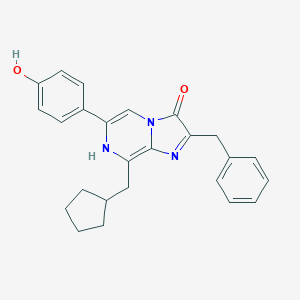
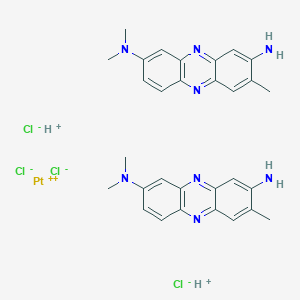
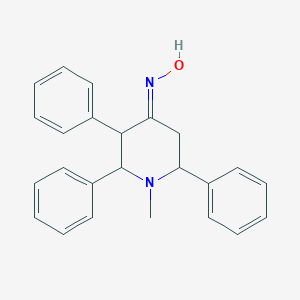
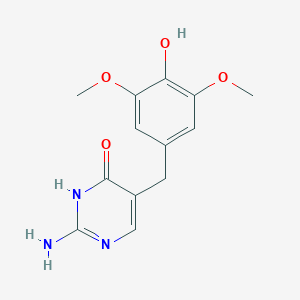
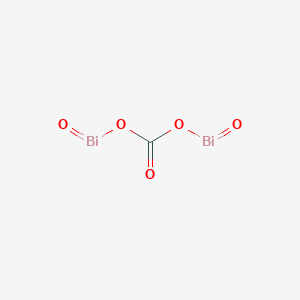
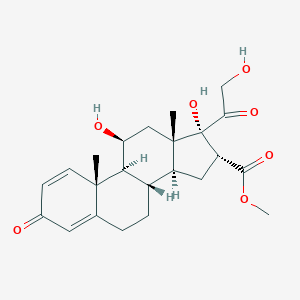
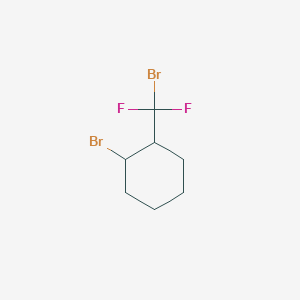
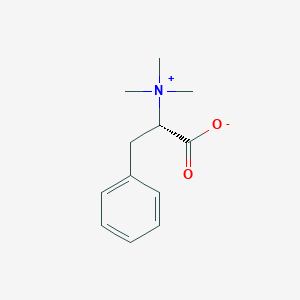
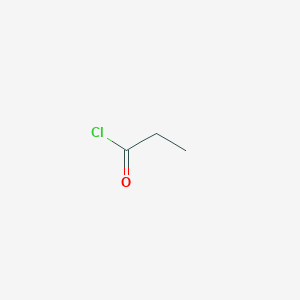
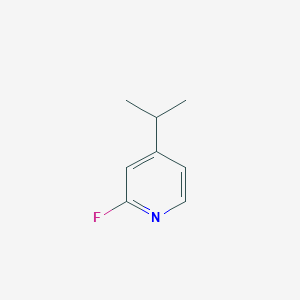
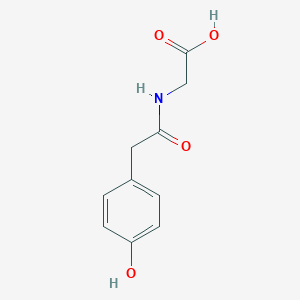
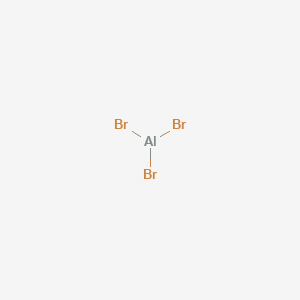
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
